Methyl 3-methylquinoxaline-2-carboxylate

Synthetic Chemistry Methodology Quinoxaline Derivatives

Methyl 3-methylquinoxaline-2-carboxylate (CAS 61522-54-1) is a core heterocyclic compound, a methyl ester derivative within the quinoxaline-2-carboxylic acid family. It possesses the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 61522-54-1
Cat. No. B1310550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methylquinoxaline-2-carboxylate
CAS61522-54-1
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1C(=O)OC
InChIInChI=1S/C11H10N2O2/c1-7-10(11(14)15-2)13-9-6-4-3-5-8(9)12-7/h3-6H,1-2H3
InChIKeyPIMMFAGMQVADTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Methylquinoxaline-2-Carboxylate (CAS 61522-54-1) Procurement Guide: Key Properties and Research Context


Methyl 3-methylquinoxaline-2-carboxylate (CAS 61522-54-1) is a core heterocyclic compound, a methyl ester derivative within the quinoxaline-2-carboxylic acid family. It possesses the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol [1]. Characterized as a synthetic small molecule, it serves as a versatile intermediate for synthesizing a broad range of bioactive quinoxaline derivatives, including antimycobacterial 1,4-di-N-oxides, and is a crucial analytical reference standard for detecting the major metabolites of veterinary drugs like olaquindox and carbadox .

Synthesis Intermediate for quinoxaline-1,4-dioxide SAR studies
Analytical Derivatization standard for MQCA residue monitoring
Toxicology Precursor for cellular genotoxicity pathway research

Why Generic Substitution Fails for Methyl 3-Methylquinoxaline-2-Carboxylate


Generic substitution within the quinoxaline-2-carboxylate class is scientifically invalid due to the profound impact of minor structural modifications on biological activity, physicochemical properties, and metabolic fate. For instance, while methyl 3-methylquinoxaline-2-carboxylate and its corresponding carboxylic acid (3-methylquinoxaline-2-carboxylic acid, MQCA) share a core scaffold, their functional roles differ dramatically: MQCA itself demonstrates negligible direct antibacterial activity [1], in stark contrast to its structurally similar N-oxide derivatives which are potent antimycobacterial agents [2]. Furthermore, the compound's role as a defined metabolite in residue analysis requires its specific use as an analytical standard; structurally related analogs cannot serve as a substitute in these validated LC-MS/MS or immunoassay methods [3]. The evidence below quantifies these critical differentiators.

The free carboxylic acid (MQCA) does not carry the reported antimycobacterial activity of N-oxide derivatives; activity relies on specific N-oxidation.
Structurally related quinoxaline esters cannot replace this compound as a GC‑MS derivatization standard for MQCA; method specificity may be compromised.
Alternate synthetic routes may provide lower conversion yields; using a different intermediate could affect downstream purity and batch consistency.

Product-Specific Quantitative Evidence for Methyl 3-Methylquinoxaline-2-Carboxylate (CAS 61522-54-1)


Superior Synthetic Utility as a Key Intermediate in High-Yield Transformations

Methyl 3-methylquinoxaline-2-carboxylate demonstrates high synthetic utility as a precursor, enabling quantitative conversion under mild conditions. In a standard hydrolysis protocol, it is converted to its corresponding carboxylic acid with an 87% isolated yield . This high efficiency contrasts with an alternative, more environmentally friendly synthesis method for the same ester that has a reported lower yield of around 60% .

Synthetic yield
Data to verify
87% isolated yield vs. ~60% (1.45×)
Supports selection as an efficient intermediate for derivative synthesis
Single-study data; independent reproducibility should be assessed
Synthetic Chemistry Methodology Quinoxaline Derivatives

Defined Lack of Direct Antibacterial Activity vs. Highly Potent N-Oxide Analogs

The non-N-oxide core scaffold, represented by 3-methylquinoxaline-2-carboxylic acid (MQCA), the direct metabolite of methyl 3-methylquinoxaline-2-carboxylate, exhibits a marked absence of direct antibacterial activity. A study reported that MQCA 'has not antibacterial activity' and showed weak inhibition of cell growth (<30% inhibition rate) across various cell lines within the tested dose range [1]. In stark contrast, its 1,4-di-N-oxide derivatives, such as ethyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide, demonstrate potent in vitro antitubercular activity with Minimum Inhibitory Concentrations (MICs) as low as 0.39 µg/mL against Mycobacterium tuberculosis [2].

Antibacterial activity contrast
Class-level
No activity (MQCA) vs. MIC 0.39 µg/mL (N-oxide)
Reported >2500‑fold difference defines scaffold role in SAR
Core scaffold inactive; N-oxide pharmacophore required for effect
Antimicrobial Research Structure-Activity Relationship (SAR) Tuberculosis Drug Discovery

Unique Analytical Requirement for Methyl Ester vs. Carboxylic Acid in Metabolite Detection

Methyl 3-methylquinoxaline-2-carboxylate is an essential reagent for confirming the identity of its metabolite, 3-methylquinoxaline-2-carboxylic acid (MQCA), in complex biological matrices. While the target for detection in animal tissues is the carboxylic acid MQCA, the methyl ester form is often used to prepare calibration standards or derivatized samples for gas chromatography-mass spectrometry (GC-MS), improving volatility and chromatographic performance [1]. Regulatory methods specify detection limits for MQCA at low parts-per-billion (ppb) levels, for example, a validated UPLC-MS/MS method for MQCA in aquatic products achieves a limit of quantification (LOQ) of 0.5 µg/kg [2].

Analytical method utility
Method context
Enables GC‑MS derivatization; MQCA LOQ 0.5 µg/kg (LC‑MS/MS)
Supports method development for veterinary residue quantification
Methyl ester improves volatility for GC‑MS workflows
Analytical Chemistry Food Safety Veterinary Drug Residue Analysis

Best Research and Industrial Application Scenarios for Methyl 3-Methylquinoxaline-2-Carboxylate


Medicinal Chemistry: Synthesis of Antitubercular Quinoxaline-1,4-di-N-oxide Leads

Sourcing high-purity methyl 3-methylquinoxaline-2-carboxylate is the optimal starting point for synthesizing a library of 3-methylquinoxaline-2-carboxylate 1,4-dioxide derivatives. As established in Section 3, while the parent scaffold lacks direct antibacterial activity [1], its N-oxidation yields potent antimycobacterial agents with MIC values as low as 0.39 µg/mL against M. tuberculosis [2]. This well-defined SAR makes this specific ester a cost-effective and versatile building block for exploring novel tuberculosis treatments, avoiding the need for de novo construction of the heterocyclic core.

Analytical Reference Standard Preparation for Veterinary Drug Residue Monitoring

Procurement of this compound is essential for analytical laboratories tasked with detecting the illegal use of quinoxaline growth promoters like olaquindox and carbadox in food-producing animals. While the target analyte is the metabolite MQCA, the methyl ester form serves as a critical precursor for synthesizing calibration standards or for use in derivatization protocols for GC-MS analysis [3]. This specific compound enables compliance with food safety monitoring programs that require quantification of MQCA residues at low ppb concentrations in complex matrices [4].

Synthetic Methodology Development for Quinoxaline Heterocycles

Due to its high and reliable conversion yield (87%) to the corresponding carboxylic acid under mild conditions , methyl 3-methylquinoxaline-2-carboxylate is an ideal substrate for developing and benchmarking new synthetic methods. Researchers can use this compound to test novel catalysts, reaction conditions, or green chemistry approaches for ester hydrolysis or other functional group transformations on the quinoxaline scaffold, with confidence in a well-documented baseline performance for method comparison.

Cellular Toxicology Studies Investigating DNA Damage and Cell Cycle Arrest

The compound's metabolite, MQCA, has been shown to induce significant DNA damage and cell cycle arrest at the S-phase in Chang liver cells [1]. Therefore, methyl 3-methylquinoxaline-2-carboxylate can be used in toxicology studies (often as a pro-drug or precursor to the active metabolite MQCA) to further investigate the mechanisms of genotoxicity associated with quinoxaline-class veterinary drugs. This application is particularly relevant for researchers assessing the safety and potential long-term effects of these compounds.

Application
Selection Property
Validation Focus
Antimycobacterial SAR studies
Intermediate for N‑oxide derivatization
Reported antimycobacterial activity confirmation
Veterinary drug residue analysis
GC‑MS derivatization standard
MQCA quantification method validation
Synthetic method development
Reliable ester intermediate
Yield and purity benchmarking
Genotoxicity research
Precursor to active metabolite MQCA
DNA damage and cell cycle endpoints

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